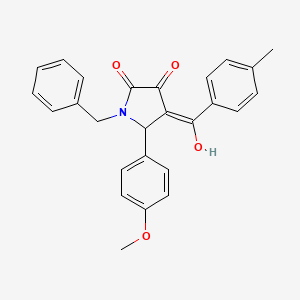
N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPZP, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of various enzymes and proteins, including PARP-1, caspase-1, and GSK-3β. N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide binds to the active site of these proteins and prevents their activity, leading to the downstream effects observed in cellular and animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide are dependent on the specific enzyme or protein being inhibited. For example, inhibition of PARP-1 by N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide leads to increased DNA damage and cell death in cancer cells, while inhibition of caspase-1 by N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide reduces inflammation and tissue damage in inflammatory diseases. Inhibition of GSK-3β by N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its specificity for certain enzymes and proteins, allowing for targeted inhibition and investigation of specific cellular processes. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.
Direcciones Futuras
For the use of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further investigation into the mechanism of action of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide and its downstream effects may provide insights into the underlying cellular processes involved in these diseases. Finally, the development of more potent and selective inhibitors of specific enzymes and proteins may improve the therapeutic potential of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide and similar compounds.
Métodos De Síntesis
The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-methyl-5-nitrobenzamide with 2-methoxy-1-methylethylamine, followed by reduction of the nitro group and sulfonylation of the resulting amine with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification by column chromatography. The yield of N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is approximately 25%.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research as a tool to investigate the role of various enzymes and proteins in different cellular processes. For example, N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the activity of PARP-1, a protein involved in DNA repair, and thereby sensitize cancer cells to chemotherapy. In addition, N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been demonstrated to inhibit the activity of caspase-1, an enzyme involved in the inflammatory response, and reduce the severity of inflammatory diseases. Furthermore, N-(2-methoxy-1-methylethyl)-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been found to inhibit the activity of GSK-3β, a protein involved in the regulation of neuronal function, and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-methyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-6-7-14(23(20,21)18-8-4-5-9-18)10-15(12)16(19)17-13(2)11-22-3/h6-7,10,13H,4-5,8-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBKPXJJRNLTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-benzothien-3-yl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461786.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5461799.png)
![(1H-indol-5-ylmethyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5461804.png)
![N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5461807.png)
![8-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5461813.png)

![N~1~,N~1~-diethyl-N~4~-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5461822.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461824.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(ethylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5461847.png)
![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461859.png)
![N-[3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5461877.png)